molecular formula C20H21N3O2S B2758307 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 897758-04-2

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2758307
CAS No.: 897758-04-2
M. Wt: 367.47
InChI Key: JHRYUVHEGZVBIG-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, methoxyphenyl group, and thioether linkage contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone. For instance, 2-methoxybenzaldehyde can be used to introduce the 2-methoxyphenyl group.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenethylamine and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring and other functional groups can be reduced under specific conditions, such as using sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the imidazole ring, which is known to interact with various biological targets. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.

Industry

In materials science, the compound’s unique functional groups could be utilized in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide exerts its effects would depend on its specific application. In a biological context, the imidazole ring could interact with enzymes or receptors, modulating their activity. The thioether linkage might also play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-((1-(2-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: Contains a chlorine atom instead of a methoxy group.

    2-((1-(2-methylphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: Features a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can influence its electronic properties and reactivity, making it distinct from its analogs. This can result in different biological activities or chemical behaviors, highlighting its potential for unique applications.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-18-10-6-5-9-17(18)23-14-13-22-20(23)26-15-19(24)21-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRYUVHEGZVBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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